5-(Trifluoromethyl)-1H-indazole-3-carbonitrile

Description

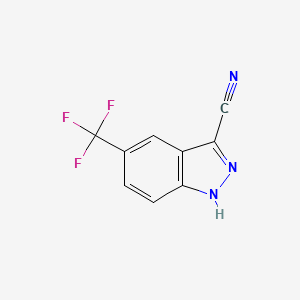

5-(Trifluoromethyl)-1H-indazole-3-carbonitrile is a heterocyclic compound featuring an indazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a nitrile (-CN) group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitrile moiety can act as a hydrogen bond acceptor or participate in click chemistry .

Properties

Molecular Formula |

C9H4F3N3 |

|---|---|

Molecular Weight |

211.14 g/mol |

IUPAC Name |

5-(trifluoromethyl)-1H-indazole-3-carbonitrile |

InChI |

InChI=1S/C9H4F3N3/c10-9(11,12)5-1-2-7-6(3-5)8(4-13)15-14-7/h1-3H,(H,14,15) |

InChI Key |

XZGXHZRDDSIPRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NN2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a photocatalyst .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation followed by trapping with electrophiles have been explored for functionalizing the indazole ring .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

5-(Trifluoromethyl)-1H-indazole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

6-Chloro-1H-indazole-3-carbonitrile

- Structure : Chloro (-Cl) substituent at position 6 instead of -CF₃ at position 4.

- Properties :

- Applications : Intermediate in synthesizing kinase inhibitors and other bioactive molecules. The chloro group offers a site for further functionalization via cross-coupling reactions.

5-Fluoro-1H-indazole-3-carbonitrile

- Structure : Fluoro (-F) substituent at position 5.

Analogs with Carbonyl-Based Substituents

5-Formyl-1H-indazole-3-carbonitrile

Methyl 5-(Trifluoromethoxy)-1H-indazole-3-carboxylate

Boronic Ester Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile

- Structure : Boronic ester at position 5.

- Properties :

Data Tables

Table 1: Physicochemical Properties of Selected Indazole Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 5-(Trifluoromethyl)-1H-indazole-3-carbonitrile | C₉H₄F₃N₃ | 211.15 | -CF₃ (C5), -CN (C3) | Pharmaceutical intermediate |

| 6-Chloro-1H-indazole-3-carbonitrile | C₈H₄ClN₃ | 177.60 | -Cl (C6) | Kinase inhibitor synthesis |

| 5-Formyl-1H-indazole-3-carbonitrile | C₉H₅N₃O | 171.16 | -CHO (C5) | Condensation reactions |

| Boronic ester derivative | C₁₄H₁₆BN₃O₂ | 269.11 | Boronic ester (C5) | Suzuki cross-coupling |

Biological Activity

5-(Trifluoromethyl)-1H-indazole-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 3-aminoindazole derivatives with trifluoroacetic acid derivatives. The reaction conditions can significantly influence the yield and purity of the final product. For example, reactions conducted in a methanol and phosphoric acid mixture have shown varying yields, with optimal conditions yielding up to 75% of the desired compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been reported to have IC50 values in the nanomolar range against human cancer cell lines such as HeLa and A549, indicating potent activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Inhibition of cell proliferation |

| A549 | 15.0 | Induction of apoptosis |

| MCF-7 | 20.0 | Cell cycle arrest |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been evaluated for its ability to inhibit various kinases involved in tumor progression. For example, it demonstrated IC50 values below 20 nM against certain kinases associated with cancer signaling pathways .

Table 2: Enzyme Inhibition Data for this compound

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at the indazole ring and carbonitrile group can enhance or diminish its potency. For instance, substituents that increase electron density on the indazole ring tend to enhance anticancer activity, while bulky groups may hinder enzyme binding .

Case Studies

Several case studies have been published demonstrating the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In a study evaluating non-small cell lung cancer (NSCLC), this compound exhibited significant tumor growth inhibition in xenograft models, correlating with its ability to induce apoptosis in cancer cells .

- Combination Therapy : Another study investigated its use in combination with traditional chemotherapeutics, revealing synergistic effects that led to enhanced anticancer efficacy while reducing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.